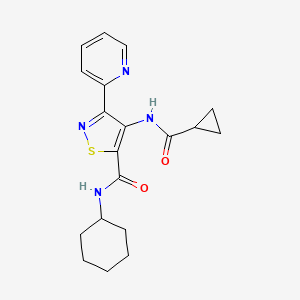![molecular formula C21H19ClN4O2S B6584418 N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251600-33-5](/img/structure/B6584418.png)
N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a pyridine ring (a six-membered ring with one nitrogen atom), a cyclopropane ring (a three-membered ring of carbon atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The thiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The cyclopropane ring is a small, strained ring, which could make it reactive. The amide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated that modifications to the N-substituents can enhance antibacterial activity, making it a promising candidate for developing new antibiotics .
Anti-Tubercular Agents
The compound has been explored for its anti-tubercular properties. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its ability to inhibit bacterial growth at low concentrations makes it a valuable asset in the fight against drug-resistant TB .
Anti-Fibrotic Agents
Research has shown that this compound can inhibit collagen synthesis, making it useful in treating fibrotic diseases. By targeting specific pathways involved in fibrosis, it can reduce collagen deposition and prevent the progression of fibrotic conditions such as liver fibrosis .
Cancer Therapeutics
The compound has been investigated for its potential in cancer treatment. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for developing new cancer therapies. Studies have shown its effectiveness in reducing tumor growth in preclinical models .
Anti-Inflammatory Agents
This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It can reduce the production of pro-inflammatory cytokines and mediators, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Agents
Studies have highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases. Its antioxidant activity makes it a potential therapeutic agent for conditions like cardiovascular diseases and diabetes.
These diverse applications highlight the versatility and potential of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide in various fields of scientific research.
Springer RSC Advances MDPI MDPI SpringerOpen : Springer : RSC Advances : MDPI
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-8-4-13(5-9-15)10-12-24-21(28)19-18(25-20(27)14-6-7-14)17(26-29-19)16-3-1-2-11-23-16/h1-5,8-9,11,14H,6-7,10,12H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRKLAVZCZSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584352.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)
![1-[(3,5-difluorophenyl)methyl]-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6584360.png)
![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6584363.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(3,4-dimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6584380.png)
![N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584390.png)

![1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584423.png)
![7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584428.png)
![7-chloro-6-fluoro-5-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584432.png)
![N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B6584434.png)
![N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6584436.png)